molecular formula C13H13NO B1629631 (5-(m-Tolyl)pyridin-3-yl)methanol CAS No. 887974-04-1

(5-(m-Tolyl)pyridin-3-yl)methanol

Cat. No.: B1629631
CAS No.: 887974-04-1
M. Wt: 199.25 g/mol
InChI Key: LMSYJMBULHZMFR-UHFFFAOYSA-N
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Description

(5-(m-Tolyl)pyridin-3-yl)methanol: is an organic compound that features a pyridine ring substituted with a tolyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(m-Tolyl)pyridin-3-yl)methanol typically involves the reaction of a pyridine derivative with a tolyl group under specific conditions. One common method is the reduction of the corresponding pyridine aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(m-Tolyl)pyridin-3-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: SOCl2, PBr3 in the presence of a base like pyridine.

Major Products:

    Oxidation: Corresponding aldehyde or carboxylic acid.

    Reduction: Corresponding alkane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: (5-(m-Tolyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and other functionalized derivatives.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and ligands for chemical reactions.

Mechanism of Action

The mechanism of action of (5-(m-Tolyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • (6-methoxy-5-(m-tolyl)pyridin-3-yl)methanol
  • (2-isopropoxy-5-(m-tolyl)pyridin-3-yl)methanol

Comparison: (5-(m-Tolyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

[5-(3-methylphenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSYJMBULHZMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647005
Record name [5-(3-Methylphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-04-1
Record name [5-(3-Methylphenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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